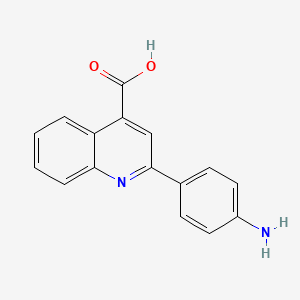

2-(4-Aminophenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a compound with the molecular formula C16H12N2O2 . It is a very important structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. It starts from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) can be achieved via Doebner reactions in both one-pot (OP) and post-synthetic modification (PSM) methods .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H-NMR, 13C-NMR . The development of stable and functional linkages is essential to expand the COFs family and broaden their application prospects .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Doebner reaction, amidation, reduction, acylation, and amination . The enhancement of the acidity of the reaction system is conducive to the formation of enol pyruvate acid, on the other hand, the protonation rate of imine was increased, which were conducive to the nucleophilic addition of pyruvate acid to the imine carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.28 g/mol, XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 264.089877630 g/mol, Monoisotopic Mass of 264.089877630 g/mol, Topological Polar Surface Area of 76.2 Ų, Heavy Atom Count of 20, and Formal Charge of 0 .Scientific Research Applications

Polymer Synthesis

2-(4-Aminophenyl)quinoline-4-carboxylic acid has been utilized in the synthesis of new derivatives of polycaproamide graft copolymers. These new derivatives, formed during polymer-analog transformations of PCA-PGMA graft copolymer, are significant for their unique properties and potential applications in materials science (Druzhinina, Kondrashova, & Shvekhgeimer, 2004).

Synthesis and Anticancer Properties

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating, have demonstrated significant anticancer activity. These derivatives exhibited effective cellular viability against various carcinoma cell lines, suggesting potential use in cancer treatment (Bhatt, Agrawal, & Patel, 2015).

Microwave-Assisted Synthesis

Microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid demonstrates an efficient and innovative approach. This method, based on the direct reaction of an acid or ester with substituted anilines using microwave irradiation, has facilitated the synthesis of various substituted quinoline-2-carboxanilides (Bobál et al., 2012).

Photophysical Properties

Studies on azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), have been conducted. These fluorophores, synthesized from 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, exhibited dual emissions and large Stokes shifts, highlighting their potential applications in photophysical studies (Padalkar & Sekar, 2014).

Antimicrobial and Antifungal Agents

Several studies have focused on the synthesis and evaluation of quinoline derivatives for their antimicrobial and antifungal properties. These compounds, including 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives, have shown promising results against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

Asymmetric Synthesis

In the field of drug discovery, especially in the design of peptidomimetic drugs, quinoline-2-carboxylates have been synthesized using environmentally benign and metal-free processes. This approach is significant for preparing enantioenriched heterocyclic and rigidified bioisosteres of amino acids (Mbaezue, Topić, & Tsantrizos, 2023).

Antiviral Activity

Research has also been conducted on the antiviral activity of quinoline-4-carboxylic acids and their derivatives. These studies have revealed high activity against orthopoxviruses, suggesting their potential use in antiviral therapies (Zemtsova et al., 2011).

Properties

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOZPCKKENHWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94205-62-6 |

Source

|

| Record name | 94205-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)

![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)